molecular formula C14H27N3O3 B7984662 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7984662
M. Wt: 285.38 g/mol
InChI Key: IUAIUTQQJMTBTQ-WHXUTIOJSA-N
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Description

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring and a tert-butyl ester group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino-propionyl group: This step involves the reaction of the cyclohexyl compound with an amino-propionyl derivative under controlled conditions.

    Formation of the carbamic acid tert-butyl ester: This final step involves the esterification of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid methyl ester
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid ethyl ester

Uniqueness

The uniqueness of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-7-5-6-8-11(10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAIUTQQJMTBTQ-WHXUTIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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